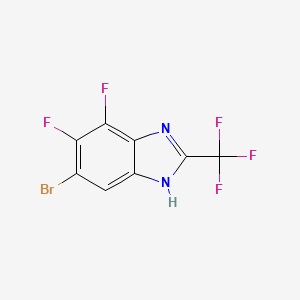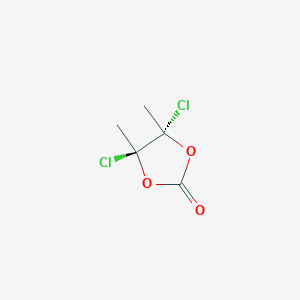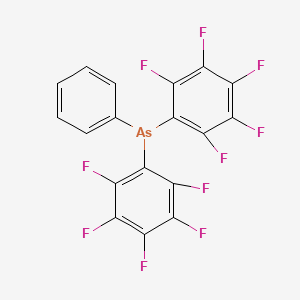
Bis(pentafluorophenyl)phenylarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenyl)phenylarsine is an organoarsenic compound with the molecular formula C18H5AsF10. It is characterized by the presence of two pentafluorophenyl groups and one phenyl group attached to an arsenic atom. This compound is known for its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)phenylarsine typically involves the reaction of pentafluorophenyl lithium with phenylarsine dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluorophenyl)phenylarsine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic oxides, while substitution reactions can produce a variety of substituted arsenic compounds.
Scientific Research Applications
Bis(pentafluorophenyl)phenylarsine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of bis(pentafluorophenyl)phenylarsine involves its ability to act as a Lewis acid, forming complexes with various Lewis bases. This property is utilized in catalysis and coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- Bis(pentafluorophenyl)borane
- Tris(pentafluorophenyl)borane
- Pentafluorophenylarsine
Uniqueness
Bis(pentafluorophenyl)phenylarsine is unique due to the presence of both pentafluorophenyl and phenyl groups attached to the arsenic atom. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
20901-24-0 |
|---|---|
Molecular Formula |
C18H5AsF10 |
Molecular Weight |
486.1 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-phenylarsane |
InChI |
InChI=1S/C18H5AsF10/c20-9-7(10(21)14(25)17(28)13(9)24)19(6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H |
InChI Key |
GDLLDXXSHOPIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



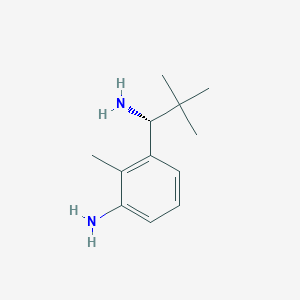
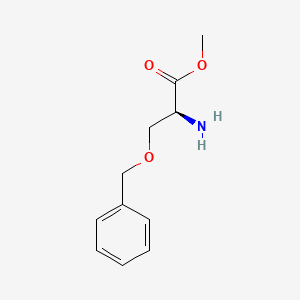

![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)

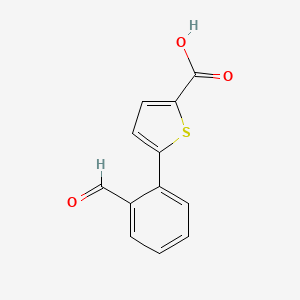


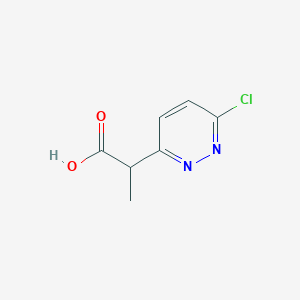
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
